molecular formula C12H12BrN B3069347 6-bromo-N,N-dimethylnaphthalen-2-amine CAS No. 5043-03-8

6-bromo-N,N-dimethylnaphthalen-2-amine

Cat. No.: B3069347
CAS No.: 5043-03-8
M. Wt: 250.13 g/mol
InChI Key: HMYIKSDOYFWBFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N,N-dimethylnaphthalen-2-amine typically involves the bromination of N,N-dimethylnaphthalen-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N,N-dimethylnaphthalen-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylnaphthalen-2-amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted naphthalenes.
  • Oxidation reactions produce naphthoquinones.
  • Reduction reactions result in the formation of N,N-dimethylnaphthalen-2-amine.

Scientific Research Applications

Organic Synthesis

6-Bromo-N,N-dimethylnaphthalen-2-amine serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom allows for various nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry.

Synthesis Pathways

The compound can be synthesized through several methods:

  • Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles such as amines or thiols.
  • Oxidation : It can be oxidized to form naphthoquinones or other derivatives.
  • Reduction : The bromine can be reduced to yield N,N-dimethylnaphthalen-2-amine.

These reactions highlight its utility in creating diverse chemical entities for further applications .

Materials Science

In materials science, this compound is explored for its potential in developing organic electronic materials, including:

  • Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLEDs, where it can enhance light emission efficiency.
  • Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transfer is beneficial for improving the performance of OPVs.

The unique properties of this compound allow for tunable hydrophobicity, which is crucial in optimizing material performance .

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential biological activities. It may serve as a precursor for drug discovery and development, particularly in targeting specific molecular pathways.

A study on derivatives of naphthalene-based compounds suggests that modifications to the naphthalene core can significantly influence biological activity and binding affinity to various targets. This highlights the importance of structural variations, such as those introduced by the bromine and dimethylamino groups in this compound .

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dimethylnaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Bromo-N,N-dimethylaniline: Similar structure but with the bromine atom at the 4-position of the aniline ring.

    6-Bromo-2-N,N-dimethylaminopyridine: Similar structure but with a pyridine ring instead of a naphthalene ring.

Uniqueness: 6-Bromo-N,N-dimethylnaphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .

Biological Activity

6-Bromo-N,N-dimethylnaphthalen-2-amine (C₁₂H₁₂BrN) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A bromine atom attached to the naphthalene ring.
  • Two dimethylamino groups which enhance its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the bromination of N,N-dimethylnaphthalen-2-amine. A common method includes:

  • Dissolving N,N-dimethylnaphthalen-2-amine in acetic acid.
  • Adding bromine dropwise while maintaining a low temperature.
  • Heating the mixture to facilitate the reaction, followed by recrystallization to obtain the final product in moderate yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer properties , particularly through its ability to induce apoptosis in cancer cells. The interaction with specific molecular targets, such as enzymes involved in cell proliferation, is under investigation .

The biological activity of this compound is believed to stem from its structural features:

  • The bromine atom enhances reactivity with biological molecules.
  • The dimethylamino groups increase lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity : In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability by inducing apoptosis, with IC50 values comparable to established chemotherapeutics .
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits promising biological activities, it also presents cytotoxicity at higher concentrations, necessitating further studies on its safety profile before clinical application.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth at 50 µg/mL
AnticancerInduction of apoptosis in cancer cells
ToxicityCytotoxic effects observed at high concentrations

Properties

IUPAC Name

6-bromo-N,N-dimethylnaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYIKSDOYFWBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-03-8
Record name 6-bromo-N,N-dimethylnaphthalen-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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